molecular formula C7H9NO2 B174392 2-Methoxy-3-methylpyridine 1-oxide CAS No. 19230-60-5

2-Methoxy-3-methylpyridine 1-oxide

Cat. No. B174392
CAS RN: 19230-60-5
M. Wt: 139.15 g/mol
InChI Key: LETGPJBUDGPASO-UHFFFAOYSA-N
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Description

“2-Methoxy-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C6H7NO . It is also known as “3-Picoline, 1-oxide”, “3-Methylpyridine 1-oxide”, “3-Picoline N-oxide”, and "β-Picoline N-oxide" .


Synthesis Analysis

The synthesis of 2-Methylpyridines can be achieved via α-Methylation . This process involves the use of a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-methylpyridine 1-oxide” can be represented by the formula C6H7NO . The ChemSpider ID for this compound is 124154 .


Chemical Reactions Analysis

The most important reaction of pentachloropyridine covers a broad range of nucleophilic substitution reactions . In general, reactions of nucleophiles with pentachloropyridine occur almost exclusively to give products arising from ortho and para to ring nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-3-methylpyridine 1-oxide” include a boiling point of 301.0±27.0 °C and a density of 1.246±0.06 g/cm3 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

3-Picoline, a similar compound, is a useful precursor to agrochemicals, such as chlorpyrifos . This suggests potential future directions for the use of “2-Methoxy-3-methylpyridine 1-oxide” in similar applications.

properties

IUPAC Name

2-methoxy-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGPJBUDGPASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609235
Record name 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylpyridine 1-oxide

CAS RN

19230-60-5
Record name 2-Methoxy-3-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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